REACTION_CXSMILES
|
BrB(Br)Br.[F:5][C:6]1[CH:7]=[C:8]([CH2:15][C:16]([OH:18])=[O:17])[CH:9]=[C:10]([F:14])[C:11]=1[O:12]C.[CH3:19]O>ClCCl>[F:5][C:6]1[CH:7]=[C:8]([CH2:15][C:16]([O:18][CH3:19])=[O:17])[CH:9]=[C:10]([F:14])[C:11]=1[OH:12]
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Name
|
|
Quantity
|
2.357 mL
|
Type
|
reactant
|
Smiles
|
BrB(Br)Br
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
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FC=1C=C(C=C(C1OC)F)CC(=O)O
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Name
|
|
Quantity
|
8.41 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at ambient temperature for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
—care reaction
|
Type
|
TEMPERATURE
|
Details
|
exothermic—mixture maintained
|
Type
|
TEMPERATURE
|
Details
|
a reflux during the addition) and the mixture
|
Type
|
STIRRING
|
Details
|
was stirred for a further 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
redissolved in DCM (50 mL)
|
Type
|
WASH
|
Details
|
washed sequentially with saturated NaHCO3 (50 mL) and water (50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Type
|
CUSTOM
|
Details
|
seperating cartridge
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1O)F)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.66 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |